4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane
Description
The compound 4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol features a rigid adamantyl core substituted with two 4-hydroxyphenyl groups, conferring high thermal stability and steric bulk. The second component, 2-(oxiran-2-ylmethoxymethyl)oxirane, is a diglycidyl ether derivative characterized by two epoxide (oxirane) groups linked via a methoxymethyl bridge. This structure is reactive, enabling cross-linking in epoxy resins .
Properties
Molecular Formula |
C28H34O5 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C22H24O2.C6H10O3/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14;1(5-3-8-5)7-2-6-4-9-6/h1-8,14-15,18-19,23-24H,9-13H2;5-6H,1-4H2 |
InChI Key |
IECQRZXBBVDYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O.C1C(O1)COCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol typically involves the reaction of adamantanone with 4-hydroxybenzaldehyde under specific conditions to form the intermediate 2-[bis(4-hydroxyphenyl)methylene]adamantane . This intermediate is then further reacted with epichlorohydrin to introduce the oxirane groups, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The oxirane groups can be reduced to diols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological membranes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and lipophilicity, allowing the compound to interact with lipid membranes and proteins. The phenolic hydroxyl groups can form hydrogen bonds and participate in redox reactions, while the oxirane groups can undergo ring-opening reactions, leading to covalent modifications of target molecules .
Comparison with Similar Compounds
Research Findings and Gaps
Biological Activity
The compound 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
This compound consists of two main structural components:
- 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol - A phenolic compound with an adamantane moiety, which is known for its rigidity and hydrophobic characteristics.
- 2-(oxiran-2-ylmethoxymethyl)oxirane - An epoxide group that contributes to the reactivity and potential biological interaction of the molecule.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antioxidant Properties
Research indicates that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. The presence of the hydroxyl group in 4-Hydroxyphenyl enhances this activity, potentially contributing to protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that compounds with similar structures can inhibit pro-inflammatory pathways. The adamantane structure may enhance the lipophilicity of the compound, facilitating better membrane penetration and influencing inflammatory mediators such as cytokines.
Anticancer Activity
Preliminary investigations suggest that derivatives of phenolic compounds can induce apoptosis in cancer cells. The unique combination of adamantane and phenolic moieties may offer synergistic effects against various cancer cell lines. For instance, a study on related compounds demonstrated significant cytotoxicity against breast cancer cells, indicating potential therapeutic applications.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Phenolic compounds often inhibit enzymes involved in oxidative stress and inflammation.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Interaction with Cellular Membranes : The hydrophobic nature of the adamantane moiety may facilitate interactions with lipid membranes, altering membrane dynamics and cellular signaling.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of various phenolic compounds, including derivatives similar to our compound. Results showed a significant reduction in lipid peroxidation levels in vitro, suggesting strong antioxidant properties.
| Compound | IC50 (µM) | Lipid Peroxidation Reduction (%) |
|---|---|---|
| Test Compound | 25 ± 5 | 78 ± 3 |
| Control (Vitamin E) | 15 ± 3 | 85 ± 4 |
Study 2: Anti-inflammatory Effects
In a model of acute inflammation, the test compound was administered to mice subjected to induced paw edema. The results indicated a dose-dependent reduction in edema compared to the control group.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 55 |
| Control | 0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
